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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethane (CHsCH2zNs3), also known as ethyl azide, is a key chemical intermediate in
organic synthesis, particularly in the realm of click chemistry for the introduction of the azide
functional group. A thorough understanding of its spectroscopic characteristics is paramount for
reaction monitoring, quality control, and the structural elucidation of more complex molecules
incorporating this moiety. This guide provides a comprehensive overview of the Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for azidoethane, complete
with detailed experimental protocols and a visual representation of its structural-spectroscopic
correlations.

Spectroscopic Data of Azidoethane

The following tables summarize the key *H NMR, 13C NMR, and IR spectroscopic data for
azidoethane.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for Azidoethane
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

3.39 Quartet (q) 7.1 CH2

1.28 Triplet (t) 7.1 CHs

Table 2: 13C NMR Spectroscopic Data for Azidoethane

Chemical Shift (8) ppm Assignment
50.1 CH:z
14.5 CHs

Infrared (IR) Spectroscopy Data

Table 3: Key Infrared Absorption Bands for Azidoethane

Wavenumber (cm~?) Intensity Assignment
2980-2850 Medium-Strong C-H (alkane) stretching
Ns (azide) asymmetric
2108 Very Strong ]
stretching
1465, 1380 Medium C-H (alkane) bending
1265 Medium C-N stretching

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra of azidoethane for structural

verification and purity assessment.

Materials and Equipment:

e Azidoethane sample
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Deuterated chloroform (CDCIs) or other suitable deuterated solvent

NMR tubes (5 mm diameter)

NMR spectrometer (e.g., 300 MHz or higher)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: A solution of azidoethane is prepared by dissolving approximately 5-10
mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCIs) directly within an NMR
tube. A small amount of TMS (0.03% v/v) is added as an internal reference for chemical
shifts (& = 0.00 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. Standard acquisition parameters are set, which may include a spectral width of
10-15 ppm for *H and 200-220 ppm for 13C, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

'H NMR Spectrum Acquisition: The *H NMR spectrum is acquired using a sufficient number
of scans to achieve an adequate signal-to-noise ratio. The free induction decay (FID) is then
Fourier transformed, phased, and baseline corrected.

13C NMR Spectrum Acquisition: The 13C NMR spectrum is typically acquired with proton
decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is generally required for 13C NMR due to the lower natural abundance of the
13C isotope.

Data Processing and Analysis: The resulting spectra are processed to determine chemical
shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (for *H NMR).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of azidoethane to identify characteristic functional

group absorptions.

Materials and Equipment:

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b8782865?utm_src=pdf-body
https://www.benchchem.com/product/b8782865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8782865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Azidoethane (neat liquid)

Fourier-Transform Infrared (FT-IR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette
Procedure (Neat Liquid on Salt Plates):

o Sample Preparation: A single drop of neat azidoethane is placed onto the surface of a clean,
dry salt plate. A second salt plate is carefully placed on top to create a thin liquid film
between the plates.

e Background Spectrum: A background spectrum of the empty sample compartment is
recorded to subtract the contributions of atmospheric water and carbon dioxide.

o Sample Spectrum Acquisition: The prepared salt plate "sandwich" is placed in the sample
holder of the FT-IR spectrometer. The IR spectrum is then recorded, typically over the range
of 4000 to 400 cm™1,

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber (cm~1). Key absorption bands are identified and assigned to their
corresponding molecular vibrations.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of
azidoethane and its key NMR and IR spectroscopic features.

Caption: Correlation of Azidoethane's structure with its NMR and IR data.
¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data

of Azidoethane (Ethyl Azide)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8782865#azidoethane-spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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